molecular formula C9H16O2Si B8625557 5-Hexynoic acid, 6-(trimethylsilyl)- CAS No. 101224-43-5

5-Hexynoic acid, 6-(trimethylsilyl)-

Cat. No. B8625557
M. Wt: 184.31 g/mol
InChI Key: TWGUMGCDHHROIM-UHFFFAOYSA-N
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Patent
US04602006

Procedure details

To a solution of 10 gm of 6-trimethylsilylhex-5-ynol in 400 ml of dry dimethylformamide, was added 98 gm of pyridinium dichromate. The solution was stirred in the dark for 24 hours and then partitioned between ether and water. The ether extract was dried over magnesium sulphate and evaporated to an oil. Distillation gave the title compound, b.p. 121°-124° C. (1 mm Hg), IR: 3290, 2162, 1720 cm-1.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:11])([CH3:10])[C:3]#[C:4][CH2:5][CH2:6][CH2:7][CH2:8][OH:9].[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=[O:13].[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1>CN(C)C=O>[CH3:11][Si:2]([CH3:1])([CH3:10])[C:3]#[C:4][CH2:5][CH2:6][CH2:7][C:8]([OH:13])=[O:9] |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C[Si](C#CCCCCO)(C)C
Name
Quantity
98 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred in the dark for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between ether and water
EXTRACTION
Type
EXTRACTION
Details
The ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to an oil
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C[Si](C#CCCCC(=O)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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